2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzoxazepine family This compound is characterized by the presence of a chlorine atom at the second position and a nitro group at the ninth position of the dibenzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazepine ring.
Another method involves the use of 2-chlorobenzoyl chloride and 2-nitroaniline as starting materials. The reaction is carried out in the presence of a base such as triethylamine, leading to the formation of the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dibenzoxazepines with various functional groups.
Scientific Research Applications
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepine: Lacks the chlorine and nitro substituents.
2-Chloro-dibenz[b,f][1,4]oxazepine: Contains a chlorine atom but lacks the nitro group.
9-Nitro-dibenz[b,f][1,4]oxazepine: Contains a nitro group but lacks the chlorine atom.
Uniqueness
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chlorine and nitro substituents, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-chloro-4-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-4-5-10-8(6-7)13(17)15-12-9(16(18)19)2-1-3-11(12)20-10/h1-6H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPQSSEVPCYGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747339 |
Source
|
Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-78-0 |
Source
|
Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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